

# **Application Notes and Protocols for PD-L1 Immunohistochemistry in Tumor Tissue**

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, is a critical biomarker in immuno-oncology.[1][2] Its expression on tumor cells and immune cells can predict the response to immune checkpoint inhibitor therapies that target the PD-1/PD-L1 axis.[1][2][3] Immunohistochemistry (IHC) is the standard method for assessing PD-L1 expression in tumor tissues.[1][4] However, the landscape of PD-L1 IHC testing is complex, with multiple FDA-approved assays, different antibody clones, and various scoring algorithms tailored to specific cancer types and therapies.[1][5][6] These application notes provide a detailed overview of the protocols and considerations for performing and interpreting PD-L1 IHC in tumor tissue.

## The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, which can be expressed on tumor cells and other immune cells, delivers an inhibitory signal that suppresses T-cell activity.[2][4] This mechanism allows tumor cells to evade the host's immune response.[2][4] Immune checkpoint inhibitors are therapeutic antibodies that block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.





Click to download full resolution via product page

**Figure 1:** PD-1/PD-L1 signaling pathway and therapeutic intervention.

## FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received FDA approval as either companion or complementary diagnostics to guide the use of specific immune checkpoint inhibitors.[7] The choice of assay is critical and often dictated by the intended therapeutic agent and tumor type. [8] While some studies have shown high concordance between assays like 22C3, 28-8, and SP263, the SP142 assay tends to stain fewer tumor and immune cells.[6][9][10][11]



| Assay<br>(Antibody<br>Clone)         | Manufactur<br>er  | Staining<br>Platform   | Associated<br>Drugs<br>(Examples)                           | Common<br>Tumor<br>Indications                                                            | Diagnostic<br>Type              |
|--------------------------------------|-------------------|------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------|
| PD-L1 IHC<br>22C3<br>pharmDx         | Dako/Agilent      | Autostainer<br>Link 48 | Pembrolizum<br>ab<br>(Keytruda),<br>Cemiplimab<br>(Libtayo) | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Cervical Cancer, Urothelial Carcinoma | Companion/C<br>omplementar<br>y |
| PD-L1 IHC<br>28-8<br>pharmDx         | Dako/Agilent      | Autostainer<br>Link 48 | Nivolumab<br>(Opdivo)                                       | NSCLC,<br>Urothelial<br>Carcinoma                                                         | Companion/C<br>omplementar<br>y |
| VENTANA<br>PD-L1<br>(SP142)<br>Assay | Roche/Venta<br>na | BenchMark<br>ULTRA     | Atezolizumab<br>(Tecentriq)                                 | Urothelial Carcinoma, Triple- Negative Breast Cancer (TNBC), NSCLC                        | Companion/C<br>omplementar<br>y |
| VENTANA<br>PD-L1<br>(SP263)<br>Assay | Roche/Venta<br>na | BenchMark<br>ULTRA     | Durvalumab<br>(Imfinzi)                                     | Urothelial<br>Carcinoma,<br>NSCLC                                                         | Companion/C<br>omplementar<br>y |

## **PD-L1 Scoring Systems**

The interpretation of PD-L1 staining requires specific scoring algorithms, which vary depending on the assay, tumor type, and clinical trial data.[1][5] It is crucial to use the scoring system validated for the specific assay and clinical context.



| Scoring System                   | Definition                                                                                                                                                      | Calculation                                                                                                         | Primary Cell Types<br>Scored                  |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|
| Tumor Proportion<br>Score (TPS)  | The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[1][7][12]                                                  | (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100                                   | Tumor Cells                                   |
| Combined Positive<br>Score (CPS) | The ratio of the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.[1][7][12] | (Number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages) / Total number of viable tumor cells) x 100 | Tumor Cells,<br>Lymphocytes,<br>Macrophages   |
| Immune Cell Score<br>(IC)        | The proportion of tumor area occupied by PD-L1 staining immune cells of any intensity.[5]                                                                       | Percentage of tumor<br>area covered by PD-<br>L1 positive immune<br>cells                                           | Immune Cells<br>(lymphocytes,<br>macrophages) |

# General PD-L1 IHC Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a general framework for PD-L1 IHC. Laboratories should validate their specific protocols and adhere to the guidelines provided by the manufacturers of FDA-approved assays or follow established guidelines for laboratory-developed tests (LDTs).[13][14]

#### **Pre-analytical Considerations**

Pre-analytical variables can significantly impact PD-L1 expression and interpretation.[1][15]

• Tissue Fixation: Optimal fixation is achieved with 10% neutral buffered formalin for 12-72 hours.[15] Inadequate or prolonged fixation can lead to variable staining.



- Tissue Processing: Standard tissue processing and paraffin embedding procedures should be followed. The temperature of the paraffin should not exceed 60°C.[16]
- Sectioning: Tissue sections should be cut at 4-5  $\mu m$  thickness and mounted on charged slides.[2][16]
- Storage: Store unstained slides in the dark at 2-8°C to preserve antigenicity.[16]

## **Experimental Workflow**





Click to download full resolution via product page

Figure 2: General workflow for PD-L1 immunohistochemistry.



## **Detailed Protocol Steps**

- A. Deparaffinization and Rehydration[17][18]
- Bake slides at 55-65°C for at least 20 minutes.
- Immerse slides in xylene (or a xylene substitute) for 2-3 changes of 5-10 minutes each.
- Rehydrate through graded alcohols:
  - 100% ethanol, 2 changes of 5 minutes each.
  - 95% ethanol for 5 minutes.
  - 80% ethanol for 5 minutes.
- Rinse in deionized water for 5 minutes.
- B. Antigen Retrieval[17][19] Heat-Induced Epitope Retrieval (HIER) is the standard method for PD-L1 IHC.
- Immerse slides in an appropriate antigen retrieval buffer (e.g., Tris-EDTA pH 9.0).
- Heat the slides using a pressure cooker, steamer, or water bath. A common method is heating in a pressure cooker to 125°C for 30 seconds, followed by 90°C for 10 seconds.[17]
- Allow slides to cool at room temperature for at least 60 minutes.
- Rinse slides in a wash buffer (e.g., Tris-buffered saline with Tween 20 TBST) for 3 changes of 5 minutes each.
- C. Staining Procedure (Automated or Manual) The following steps are often performed on an automated staining platform (e.g., Dako Autostainer Link 48, Ventana BenchMark ULTRA) to ensure reproducibility.[18][20]
- Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.



- Primary Antibody Incubation: Apply the specific anti-PD-L1 primary antibody (e.g., clone 22C3, 28-8, SP142, or SP263) at the predetermined optimal dilution and incubate according to the validated protocol (typically 30-60 minutes at room temperature).
- Rinse with wash buffer.
- Detection System: Apply the appropriate detection system. This typically involves a secondary antibody (linker) followed by a polymer-HRP reagent. Incubate according to the manufacturer's instructions.
- Rinse with wash buffer.
- Chromogen: Apply a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.[21] Incubate for a specified time (e.g., 10 minutes).
- · Rinse with deionized water.
- D. Counterstaining, Dehydration, and Mounting[17]
- Counterstain: Immerse slides in hematoxylin to stain cell nuclei blue, providing histological context.
- · Rinse with water.
- Dehydration: Dehydrate the tissue sections through graded alcohols (e.g., 80%, 95%, 100% ethanol).
- Clearing: Immerse slides in xylene (or substitute).
- Mounting: Apply a drop of permanent mounting medium and place a coverslip over the tissue section.

### **Quality Control**

Each staining run must include appropriate quality controls to ensure the validity of the results. [22][23]



- Positive Tissue Control: A tissue known to express PD-L1 (e.g., tonsil or placenta) should be included to verify the sensitivity and specificity of the staining.[23]
- Negative Tissue Control: A tissue known to be negative for PD-L1 expression.
- Internal Controls: Non-neoplastic elements within the patient tissue, such as immune cells (e.g., macrophages), can serve as internal positive controls.
- Negative Reagent Control: A slide from the patient tissue stained with a negative control reagent (e.g., isotype control) instead of the primary antibody to check for non-specific staining.[23]

### **Interpretation and Scoring**

- Staining Pattern: Positive PD-L1 staining is typically observed as linear membrane staining
  of tumor cells and/or immune cells.[1][23] Cytoplasmic staining may be present but is
  generally not included in the scoring for most assays.[1]
- Evaluation: A pathologist evaluates the stained slide under a light microscope.[23] The appropriate scoring algorithm (TPS, CPS, or IC) must be applied based on the specific assay and clinical indication.
- Cut-offs: Predefined cut-off values (e.g., TPS ≥1%, TPS ≥50%, CPS ≥10) are used to
  determine PD-L1 positivity, which informs treatment decisions.[5][23] These cut-offs are
  derived from clinical trials and are specific to the drug and cancer type.

#### Conclusion

PD-L1 IHC is an essential tool in personalized cancer therapy, but it requires meticulous attention to detail, from pre-analytical handling to final interpretation. The use of validated protocols, whether from FDA-approved kits or as well-characterized LDTs, is paramount for accurate and reproducible results.[13][14] Continuous participation in external quality assurance programs is also crucial to maintain high standards in PD-L1 testing.[1] These application notes provide a comprehensive guide for researchers and clinicians to navigate the complexities of PD-L1 IHC and contribute to the effective use of immune checkpoint inhibitors in oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PD-L1 testing by immunohistochemistry in immuno-oncology PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. NordiQC Immunohistochemical Quality Control [nordiqc.org]
- 4. Development of a Novel IHC Assay for PD-L1 Detection in Non-Small Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. PD-L1 by Immunohistochemistry | Test Fact Sheet [arupconsult.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. e-crt.org [e-crt.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. PD-L1 Testing by Immunohistochemistry Insights [news.mayocliniclabs.com]
- 13. PD-L1 and TMB Testing of Patients... | College of American Pathologists [cap.org]
- 14. CAP Publishes New Guideline on... | College of American Pathologists [cap.org]
- 15. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated IHC protocols for Anti-PD-L1 [clone 28-8] | Abcam [abcam.com]



- 19. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brightfield Multiplex Immunohistochemistry Assay for PD-L1 Evaluation in Challenging Melanoma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PD-L1
  Immunohistochemistry in Tumor Tissue]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15602809#protocol-for-pd-l1-immunohistochemistry-in-tumor-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com